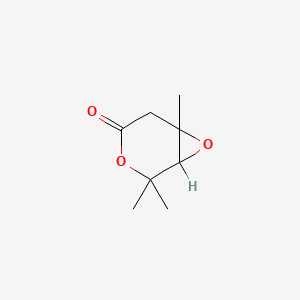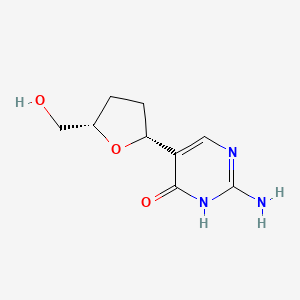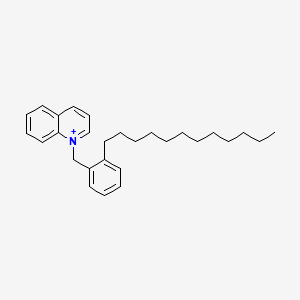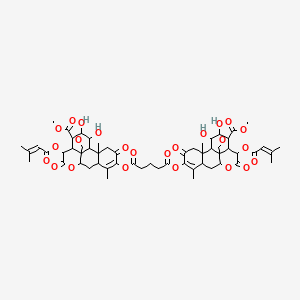
Bisbrusatolyl glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisbrusatolyl glutarate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications This compound is characterized by the presence of two brusatolyl groups attached to a glutarate backbone, making it a dicarboxylic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bisbrusatolyl glutarate typically involves the esterification of glutaric acid with brusatolol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bisbrusatolyl glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Bisbrusatolyl glutarate has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of bisbrusatolyl glutarate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways related to oxidative stress and cell proliferation.
Comparaison Avec Des Composés Similaires
Bisbrusatolyl glutarate can be compared with other dicarboxylic acid derivatives, such as:
Adipic acid: Used primarily in the production of nylon and other polymers.
Succinic acid: Utilized in the synthesis of biodegradable plastics and as a food additive.
Glutaric acid: Employed in the manufacture of polyesters and polyamides.
Uniqueness
What sets this compound apart from these similar compounds is its unique brusatolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific functional properties are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and potential therapeutic effects, making it a compound of significant interest for further research and development.
Propriétés
Numéro CAS |
81617-85-8 |
|---|---|
Formule moléculaire |
C57H68O24 |
Poids moléculaire |
1137.1 g/mol |
Nom IUPAC |
bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] pentanedioate |
InChI |
InChI=1S/C57H68O24/c1-22(2)14-34(62)80-40-44-54-20-74-56(44,50(70)72-9)46(66)36(64)42(54)52(7)18-28(58)38(24(5)26(52)16-30(54)76-48(40)68)78-32(60)12-11-13-33(61)79-39-25(6)27-17-31-55-21-75-57(51(71)73-10,47(67)37(65)43(55)53(27,8)19-29(39)59)45(55)41(49(69)77-31)81-35(63)15-23(3)4/h14-15,26-27,30-31,36-37,40-47,64-67H,11-13,16-21H2,1-10H3 |
Clé InChI |
VVCMENVIMWLIBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC(=O)CCCC(=O)OC6=C(C7CC8C91COC(C9C(C(=O)O8)OC(=O)C=C(C)C)(C(C(C1C7(CC6=O)C)O)O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



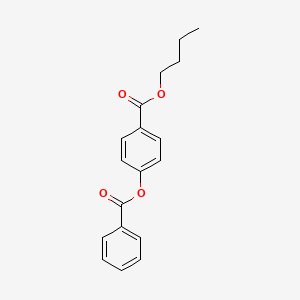
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)

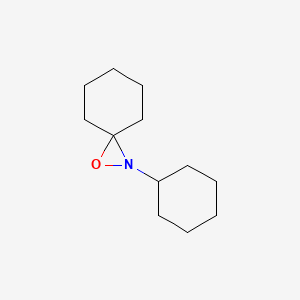
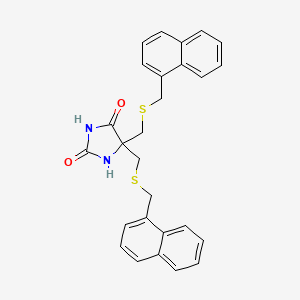



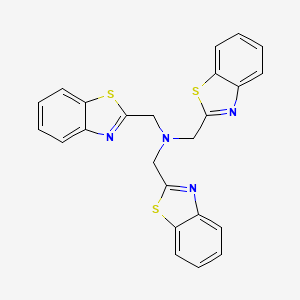
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
